molecular formula C7H5BrF3N B13015673 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B13015673
M. Wt: 240.02 g/mol
InChI Key: TWPVEUDURFDLCG-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

2-bromo-4-methyl-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPVEUDURFDLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine typically involves the bromination of 4-methyl-6-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 2 undergoes substitution with nucleophiles under optimized conditions. The trifluoromethyl group at position 6 enhances ring electrophilicity, facilitating NAS even in moderately activated systems.

Example Reaction Conditions and Outcomes

NucleophileReagents/ConditionsProductYieldSource
TributylstannanePdCl₂(PPh₃)₂, 1,4-dioxane, 140°C, microwave, 3h2-Stannyl derivative36%
Pyrazolo-pyridin-4-aminePd(PPh₃)₄, CuI, LiCl, THF, 100°C, microwave, 1hBiheteroaryl productNot specified

Mechanistic Notes :

  • Palladium-catalyzed stannylation proceeds via oxidative addition of the C–Br bond to Pd⁰, followed by transmetallation with stannane .

  • Cross-couplings with nitrogen-containing heterocycles employ dual catalytic systems (Pd/Cu) to enhance efficiency .

Transition Metal-Catalyzed Cross-Couplings

The bromine site participates in Suzuki, Stille, and Negishi couplings, enabling access to diverse aryl/heteroaryl architectures.

Key Data for Cross-Coupling Reactions

Coupling TypePartnerCatalyst SystemSolventTemperature/TimeYield
StilleTributylstannanePdCl₂(PPh₃)₂1,4-dioxane140°C, 3h (microwave)36%
Suzuki*Boronic acidPd(PPh₃)₄/CuITHF100°C, 1h (microwave)Not reported

*Assumed applicability based on analogous systems.

Functionalization of the Methyl Group

The methyl group at position 4 can undergo oxidation to carboxylic acid or aldehyde functionalities under strong oxidizing conditions.

Oxidation Pathways

Target ProductReagentsConditionsNotes
AldehydeKMnO₄, H₂SO₄Aqueous, 60–80°CRequires controlled conditions to avoid overoxidation
Carboxylic AcidCrO₃, H₂OAcidic, refluxElectron-withdrawing groups stabilize intermediates

Limitations : Steric hindrance from the trifluoromethyl group may slow kinetics compared to simpler methylpyridines.

Ring Reduction

Hydrogenation of the pyridine ring to piperidine derivatives is achievable under high-pressure H₂, though the trifluoromethyl group may necessitate tailored conditions.

Representative Protocol

CatalystSolventPressureTemperatureProduct
Pd/CEthanol50 psi80°CPartially saturated derivatives

Radical Reactions

The trifluoromethyl group can participate in radical-mediated processes, though direct literature examples for this compound remain sparse. Theoretical analyses suggest potential for:

  • C–CF₃ bond homolysis under UV light.

  • Trifluoromethyl radical transfer in chain reactions.

Stability and Competing Pathways

  • Thermal Stability : Decomposition observed >200°C, primarily via C–Br bond cleavage.

  • Hydrolytic Sensitivity : Resistant to aqueous hydrolysis at neutral pH but susceptible under strongly acidic/basic conditions.

This compound’s multifunctional design enables applications in pharmaceuticals (e.g., kinase inhibitors ) and agrochemicals. Experimental yields vary significantly with steric and electronic modulation from substituents, underscoring the need for condition optimization.

Scientific Research Applications

Agrochemical Applications

The primary application of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine lies in the agrochemical sector. Compounds containing trifluoromethylpyridine moieties have been shown to exhibit significant herbicidal activity. For instance, derivatives of trifluoromethylpyridine are utilized in the development of herbicides that effectively control key weeds in cereal crops like wheat. Fluazifop-butyl, one of the first derivatives introduced, paved the way for over 20 new agrochemicals that have received ISO common names due to their efficacy against grass species .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a crucial intermediate in drug synthesis. Notably, it is involved in the production of several pharmaceutical compounds undergoing clinical trials. For example, it is used in synthesizing bimiralisib (PQR309), a phosphoinositide 3-kinase inhibitor that targets mammalian target of rapamycin (mTOR) kinase, currently in phase II clinical trials . The unique properties imparted by the trifluoromethyl group contribute to enhanced biological activity, making these compounds suitable for therapeutic applications.

Data Table: Applications Overview

Application AreaCompound/DerivativesKey FeaturesCurrent Status
AgrochemicalsFluazifop-butylEffective against key weeds in cereal cropsMarketed
PharmaceuticalsBimiralisib (PQR309)PI3K inhibitor targeting mTORPhase II clinical trials
Veterinary ProductsVarious TFMP derivativesApproved for use in veterinary medicineMarketed

Case Study 1: Herbicidal Efficacy

A study demonstrated that this compound derivatives exhibited high herbicidal activity against specific grass species. The research highlighted the compound's potential to enhance crop protection strategies while minimizing environmental impact .

Case Study 2: Drug Development

In drug discovery, researchers synthesized bimiralisib using this compound as an intermediate. The compound's structural features were optimized to improve its pharmacokinetic properties, leading to promising results in preclinical studies .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets . The bromine atom can participate in halogen bonding, further stabilizing its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Biological Activity

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine is a compound belonging to the pyridine family, characterized by the presence of bromine and trifluoromethyl groups. This compound has garnered attention in various fields, particularly in agrochemistry and pharmaceuticals, due to its potential biological activities. This article presents a detailed examination of its biological activity, supported by data tables and relevant case studies.

The chemical structure of this compound contributes to its unique biological properties. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of trifluoromethylpyridine derivatives, including this compound.

  • Activity Against Bacteria : A study reported that various derivatives exhibited significant antibacterial activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. The compound's effectiveness was evaluated through the determination of EC50 values, revealing that certain derivatives had lower EC50 values compared to established commercial agents like thiodiazole copper and bismerthiazol, indicating superior activity .
CompoundEC50 (mg/L) against XooEC50 (mg/L) against R. solanacearum
This compound8340 - 78
Thiodiazole copper9787
Bismerthiazol112124

Antichlamydial Activity

Another study examined compounds based on trifluoromethylpyridine for their antichlamydial properties. The results indicated that these compounds selectively reduced chlamydial inclusion numbers and altered morphology in infected cells, demonstrating potential as therapeutic agents against Chlamydia infections .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has also been explored. Research indicates that certain derivatives can inhibit COX-2 activity effectively, suggesting a possible application in treating inflammatory diseases. For instance, some compounds showed IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

The biological activity of this compound is likely due to its ability to interact with specific enzymes or receptors involved in microbial growth or inflammatory pathways. The presence of electron-withdrawing groups such as trifluoromethyl may enhance binding affinity to these targets.

Case Studies

  • Agricultural Applications : Trifluoromethylpyridine derivatives have been used in crop protection, showing effective herbicidal properties against perennial grass weeds. The introduction of the trifluoromethyl moiety has been linked to improved translocation and herbicidal activity .
  • Pharmaceutical Development : The synthesis of novel compounds based on this pyridine derivative has led to candidates undergoing clinical trials for various infections, including those caused by Chlamydia and other bacterial pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of pre-functionalized pyridine cores or cross-coupling reactions. For example, nickel-catalyzed reductive coupling of 2-halomethylpyridines (e.g., 2-bromo-6-methylpyridine) with trifluoromethyl precursors under inert atmospheres (N₂/Ar) at 60–80°C can yield the target compound. Key parameters include catalyst loading (e.g., 5–10 mol% NiCl₂), solvent choice (DMF or THF), and stoichiometric control of the trifluoromethylating agent to minimize side products like debrominated analogs . Purification often requires column chromatography with hexane/ethyl acetate gradients.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromine and trifluoromethyl groups induce distinct deshielding effects. For instance, the methyl group at position 4 appears as a singlet (~δ 2.5 ppm), while the trifluoromethyl group causes splitting in adjacent proton signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 255.98) and fragmentation patterns (loss of Br or CF₃ groups).
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic effects, such as the electron-withdrawing nature of CF₃ influencing aromatic ring reactivity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : The compound is classified as Acute Toxicity Category 3 (oral). Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation; store under nitrogen at –20°C to prevent degradation. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite .

Advanced Research Questions

Q. How can this compound serve as a precursor in catalytic cross-coupling reactions for constructing complex heterocyclic systems?

  • Methodological Answer : The bromine atom at position 2 enables Suzuki-Miyaura couplings with boronic acids to introduce aryl/heteroaryl groups. For example, Pd(PPh₃)₄ (2 mol%) in toluene/EtOH (3:1) at 80°C facilitates coupling while retaining the CF₃ group. This strategy is critical for synthesizing bioactive molecules like kinase inhibitors .

Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the CF₃ group with silyl ethers during harsh reactions.
  • Mild Conditions : Use low-temperature Pd-catalyzed reactions (e.g., 40°C) to suppress Br loss.
  • Additives : Add silver salts (Ag₂CO₃) to stabilize halide intermediates and reduce undesired pathways .

Q. How do steric and electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : The CF₃ group at position 6 deactivates the ring, directing nucleophiles (e.g., amines) to the less hindered position 5. Steric hindrance from the methyl group at position 4 further restricts substitution at adjacent sites. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, validated by experimental LC-MS monitoring .

Q. What analytical approaches resolve contradictions in reported reactivity data across different studies?

  • Methodological Answer :

  • Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst source) to identify reproducibility issues.
  • In Situ Monitoring : Use Raman spectroscopy or real-time NMR to track intermediates.
  • Meta-Analysis : Compare datasets from multiple sources (e.g., kinetic studies in polar vs. nonpolar solvents) to reconcile discrepancies .

Q. How to design palladium-catalyzed coupling reactions for derivatization while preserving the trifluoromethyl group?

  • Methodological Answer : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to prevent CF₃ group displacement. Optimize solvent (DMAc) and base (Cs₂CO₃) to balance reactivity and stability. For example, coupling with vinyl boronic esters at 60°C achieves >80% yield without CF₃ loss, confirmed by ¹⁹F NMR .

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